2-Ethylideneundec-10-en-1-al
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Overview
Description
10-Undecenal, 2-ethylidene- is an organic compound with the molecular formula C13H22O . It consists of 13 carbon atoms, 22 hydrogen atoms, and one oxygen atom . This compound is known for its unique structure, which includes an ethylidene group attached to the undecenal chain. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Undecenal, 2-ethylidene- can be synthesized through several methods. One common approach involves the reaction of undecylenic acid with ethylidene compounds under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, 10-Undecenal, 2-ethylidene- is produced using large-scale chemical reactors. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified using techniques like distillation and chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
10-Undecenal, 2-ethylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
10-Undecenal, 2-ethylidene- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 10-Undecenal, 2-ethylidene- involves its interaction with various molecular targets. The ethylidene group can participate in electrophilic and nucleophilic reactions, making it a versatile intermediate in chemical synthesis. The compound’s reactivity is influenced by the presence of the aldehyde group, which can undergo further transformations .
Comparison with Similar Compounds
Similar Compounds
10-Undecenal: Similar structure but lacks the ethylidene group.
2-Ethylidene-1-decanal: Similar structure with a different chain length.
Undecylenic acid: A related compound with a carboxylic acid group instead of an aldehyde.
Uniqueness
10-Undecenal, 2-ethylidene- is unique due to the presence of both an ethylidene group and an aldehyde group, which confer distinct reactivity and functional properties. This makes it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
72894-14-5 |
---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(2E)-2-ethylideneundec-10-enal |
InChI |
InChI=1S/C13H22O/c1-3-5-6-7-8-9-10-11-13(4-2)12-14/h3-4,12H,1,5-11H2,2H3/b13-4+ |
InChI Key |
BGAYGLVXLJBTTR-YIXHJXPBSA-N |
Isomeric SMILES |
C/C=C(\CCCCCCCC=C)/C=O |
Canonical SMILES |
CC=C(CCCCCCCC=C)C=O |
Origin of Product |
United States |
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